REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])([CH3:6])[C:3](=[O:5])[CH3:4].[C:8](=O)([O:11]C)[O:9][CH3:10].C[O-].[Na+]>CS(C)=O>[CH3:1][C:2]([CH3:7])([CH3:6])[C:3](=[O:5])[CH2:4][C:8]([O:9][CH3:10])=[O:11] |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC(C(C)=O)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
Sodium methoxide
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
resulting in a temperature rise to 30° C
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched into a mixture of water (25 mL) and concentrated HCl (25 mL)
|
Type
|
ADDITION
|
Details
|
Toluene (25 mL) was added
|
Type
|
ADDITION
|
Details
|
an additional 25 mL of water was added
|
Type
|
DISSOLUTION
|
Details
|
to dissolve salts
|
Type
|
CUSTOM
|
Details
|
the lower aqueous layer was removed
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (25 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(CC(=O)OC)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |